molecular formula C13H6Cl3FN4 B11542050 2,4,5-trichloro-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]pyridine-3-carbonitrile

2,4,5-trichloro-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]pyridine-3-carbonitrile

Cat. No.: B11542050
M. Wt: 343.6 g/mol
InChI Key: HXMBVJGONRTDPR-KPSZGOFPSA-N
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Description

2,4,5-Trichloro-6-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]pyridine-3-carbonitrile is a complex organic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichloro-6-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2,4,5-trichloropyridine-3-carbonitrile under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloro-6-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and hydrazines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,4,5-Trichloro-6-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]pyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloro-6-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar trichlorophenyl structure.

    2,4,6-Trichloro-1,3,5-triazine: A compound with similar halogenation but different core structure.

    4-Fluorobenzaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

2,4,5-Trichloro-6-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]pyridine-3-carbonitrile is unique due to its combination of halogen atoms and hydrazine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H6Cl3FN4

Molecular Weight

343.6 g/mol

IUPAC Name

2,4,5-trichloro-6-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]pyridine-3-carbonitrile

InChI

InChI=1S/C13H6Cl3FN4/c14-10-9(5-18)12(16)20-13(11(10)15)21-19-6-7-1-3-8(17)4-2-7/h1-4,6H,(H,20,21)/b19-6+

InChI Key

HXMBVJGONRTDPR-KPSZGOFPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)F

Origin of Product

United States

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